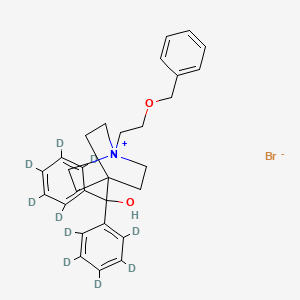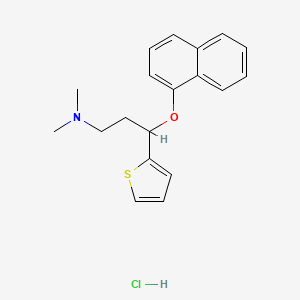
Umeclidinium Bromide-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Umeclidinium-d10 (bromide) is a deuterated form of umeclidinium bromide, a long-acting muscarinic antagonist. It is primarily used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). The deuterated version, Umeclidinium-d10 (bromide), is often used in scientific research to study the pharmacokinetics and metabolic pathways of the non-deuterated compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Umeclidinium-d10 (bromide) involves several steps:
Starting Material: Ethyl isonipecotate is reacted with 1-bromo-2-chloroethane in the presence of an organic base to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
Formation of Quinuclidine Ring: This intermediate is then reacted with lithium diisopropylamide to form ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate.
Introduction of Phenyl Groups: The next step involves reacting this compound with phenyl lithium to form 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol.
Final Step: The final step involves reacting this intermediate with (2-bromoethoxy)methyl benzene to form Umeclidinium-d10 (bromide)
Industrial Production Methods
The industrial production of Umeclidinium-d10 (bromide) follows similar synthetic routes but is optimized for higher yield and purity. The process involves:
Optimization of Reaction Conditions: Using milder conditions and safer reagents to improve yield and reduce environmental impact.
Purification: Employing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
Umeclidinium-d10 (bromide) undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Umeclidinium-d10 (bromide), which are used for further research and development .
Aplicaciones Científicas De Investigación
Umeclidinium-d10 (bromide) has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of umeclidinium bromide.
Metabolic Pathways: Helps in identifying and characterizing the metabolic pathways of the non-deuterated compound.
Drug Development: Used in the development of new drugs for the treatment of respiratory diseases.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques .
Mecanismo De Acción
Umeclidinium-d10 (bromide) exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, leading to relaxation of the airway muscles and improved airflow. The compound is well-tolerated and is often used in combination with other bronchodilators to maximize efficacy and minimize adverse effects .
Comparación Con Compuestos Similares
Similar Compounds
Tiotropium Bromide: Another long-acting muscarinic antagonist used in the treatment of COPD.
Aclidinium Bromide: A similar compound with a shorter duration of action compared to umeclidinium.
Glycopyrronium Bromide: Used for similar indications but with different pharmacokinetic properties.
Uniqueness
Umeclidinium-d10 (bromide) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in the body more accurately compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C29H34BrNO2 |
|---|---|
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentadeuteriophenyl)-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i2D,3D,6D,7D,8D,9D,12D,13D,14D,15D; |
Clave InChI |
PEJHHXHHNGORMP-ZCTIGREKSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C34CC[N+](CC3)(CC4)CCOCC5=CC=CC=C5)O)[2H])[2H].[Br-] |
SMILES canónico |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)





![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)




